Trimethylsilylquinine
Overview
Description
Trimethylsilylquinine is a derivative of quinine, a well-known alkaloid with antimalarial properties. The compound features a trimethylsilyl group attached to the quinine molecule, which can enhance its chemical stability and modify its reactivity. This modification makes this compound a valuable compound in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilylquinine can be synthesized through the reaction of quinine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an anhydrous solvent like tetrahydrofuran under a nitrogen atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilylquinine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinine derivatives with different oxidation states.
Reduction: Reduction reactions can convert this compound into more reduced forms of quinine.
Substitution: The trimethylsilyl group can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinine derivatives with modified functional groups, which can have different pharmacological and chemical properties .
Scientific Research Applications
Trimethylsilylquinine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimalarial and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trimethylsilylquinine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. This modification can also affect the compound’s binding affinity and specificity for its targets, leading to enhanced biological activity .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylquinidine: A similar compound with a trimethylsilyl group attached to quinidine, another alkaloid with antimalarial properties.
Trimethylsilylcinchonine: A derivative of cinchonine with a trimethylsilyl group.
Trimethylsilylcinchonidine: A derivative of cinchonidine with a trimethylsilyl group.
Uniqueness
Trimethylsilylquinine is unique due to its specific modification of the quinine molecule, which can enhance its chemical stability and modify its reactivity. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-trimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2Si/c1-6-16-15-25-12-10-17(16)13-22(25)23(27-28(3,4)5)19-9-11-24-21-8-7-18(26-2)14-20(19)21/h6-9,11,14,16-17,22-23H,1,10,12-13,15H2,2-5H3/t16-,17-,22-,23+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKECXMWGKYEZPW-BSWISCRUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401222348 | |
Record name | (8α,9R)-6′-Methoxy-9-[(trimethylsilyl)oxy]cinchonan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401222348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75332-25-1 | |
Record name | (8α,9R)-6′-Methoxy-9-[(trimethylsilyl)oxy]cinchonan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75332-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (8α,9R)-6′-Methoxy-9-[(trimethylsilyl)oxy]cinchonan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401222348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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